Tert-butyl 2-bromo-3-methylbutanoate
Overview
Description
Tert-butyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C(_9)H(_17)BrO(_2). It is a brominated ester, often used in organic synthesis due to its reactivity and the presence of a tert-butyl ester group, which can be easily removed under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-bromo-3-methylbutanoate can be synthesized through the bromination of tert-butyl 3-methylbutanoate. The process typically involves the use of bromine (Br(_2)) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to facilitate the formation of the brominated product.
Bromination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction conditions. The use of automated systems can help in maintaining the desired temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-3-methylbutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Elimination Reactions: Under basic conditions, elimination of hydrogen bromide (HBr) can occur, leading to the formation of alkenes.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution:
Elimination Reactions:
Major Products
Nucleophilic Substitution: Formation of azides, nitriles, etc.
Elimination Reactions: Formation of alkenes
Hydrolysis: Formation of 2-bromo-3-methylbutanoic acid
Scientific Research Applications
Tert-butyl 2-bromo-3-methylbutanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-3-methylbutanoate primarily involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the presence of suitable reagents and conditions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-bromoacetate
- Tert-butyl 2-bromopropanoate
- Tert-butyl 2-bromo-3-phenylpropanoate
Uniqueness
Tert-butyl 2-bromo-3-methylbutanoate is unique due to the presence of both a tert-butyl ester group and a bromine atom on a branched carbon chain. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of steric hindrance and reactivity, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-bromo-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIZFFZJAVQDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42877-95-2 | |
Record name | tert-butyl 2-bromo-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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